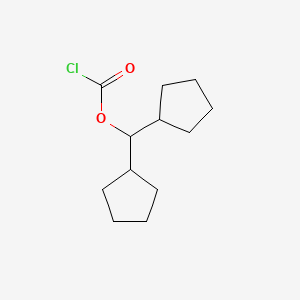

Dicyclopentylmethyl carbonochloridate

Beschreibung

Dicyclopentylmethyl carbonochloridate (chemical formula: C${11}$H${17}$ClO$_2$) is a chloroformate ester derived from dicyclopentylmethanol. Chloroformates (R-O-CO-Cl) are highly reactive acylating agents widely used in organic synthesis for introducing carbonate or carbamate groups. The dicyclopentylmethyl substituent imparts significant steric bulk, which influences its reactivity and stability compared to simpler chloroformates.

Eigenschaften

CAS-Nummer |

91413-60-4 |

|---|---|

Molekularformel |

C12H19ClO2 |

Molekulargewicht |

230.73 g/mol |

IUPAC-Name |

dicyclopentylmethyl carbonochloridate |

InChI |

InChI=1S/C12H19ClO2/c13-12(14)15-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-11H,1-8H2 |

InChI-Schlüssel |

NNPKEEIMBNODPN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C(C2CCCC2)OC(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dicyclopentylmethyl carbonochloridate can be synthesized through the reaction of dicyclopentylmethanol with phosgene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

[ \text{C}_5\text{H}_9\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{C}_5\text{H}_9\text{CH}_2\text{OCOCl} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of dicyclopentylmethyl carbonochloridate involves the use of large-scale reactors where dicyclopentylmethanol is continuously fed into a reaction chamber containing phosgene. The reaction is carefully controlled to maintain the desired temperature and pressure, ensuring high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclopentylmethyl carbonochloridate undergoes several types of chemical reactions, including:

Substitution Reactions: The carbonochloridate group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding esters, amides, and thioesters.

Hydrolysis: In the presence of water, dicyclopentylmethyl carbonochloridate hydrolyzes to form dicyclopentylmethanol and hydrochloric acid.

Common Reagents and Conditions

Amines: React with dicyclopentylmethyl carbonochloridate to form amides.

Alcohols: React to form esters.

Thiols: React to form thioesters.

Water: Causes hydrolysis.

Major Products

The major products formed from these reactions include dicyclopentylmethyl esters, amides, and thioesters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dicyclopentylmethyl carbonochloridate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of drug delivery systems and prodrugs.

Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of dicyclopentylmethyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the dicyclopentylmethyl group into target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Carbonochloridate Compounds

The following table compares dicyclopentylmethyl carbonochloridate with structurally and functionally related carbonochloridates, emphasizing substituent effects, reactivity, and applications:

Key Findings:

Steric Effects : The dicyclopentylmethyl group reduces nucleophilic attack at the carbonyl carbon, making it less reactive than trichloromethyl or 4-nitrophenyl derivatives. This steric shielding is advantageous in selective acylations .

Electronic Effects: Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl carbonochloridate) enhance electrophilicity, while electron-donating groups (e.g., boronate in 5a–5c) stabilize intermediates for cross-coupling .

Stability : Bulky substituents like dicyclopentylmethyl improve stability against hydrolysis compared to aryl or aliphatic analogs, enabling storage under inert conditions .

Research Findings and Case Studies

- Synthetic Utility: Benzyl carbonochloridates (5a–5c) with boronate esters were synthesized via phosgenation of substituted benzyl alcohols. Their NMR spectra confirmed substituent-dependent chemical shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- Reactivity in Cross-Coupling: 1-Phenylethyl carbonochloridate demonstrated unique reactivity in nickel-catalyzed cross-electrophile coupling, achieving C–O bond activation with aryl iodides .

- Toxicity and Handling : Chloroformates are corrosive and moisture-sensitive. Safety protocols (e.g., anhydrous synthesis, PPE) are critical, as highlighted in safety data sheets for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.